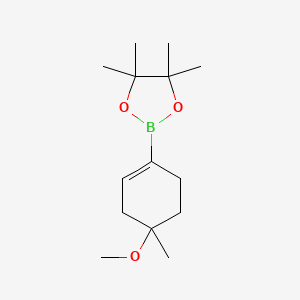

2-(4-Methoxy-4-methylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Methoxy-4-methylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a cyclohexene ring substituted with methoxy and methyl groups at the 4-position. This compound (molecular formula: C₁₄H₂₅BO₃, MW: 252.16) is stored under inert conditions at -20°C due to its sensitivity to moisture and temperature .

Properties

IUPAC Name |

2-(4-methoxy-4-methylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO3/c1-12(2)13(3,4)18-15(17-12)11-7-9-14(5,16-6)10-8-11/h7H,8-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPYPGGACUCIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Methoxy-4-methylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1594127-36-2) is a synthetic compound with potential applications in medicinal chemistry and agricultural science. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique dioxaborolane core structure with a methoxy-substituted cyclohexene moiety. Its molecular formula is with a molecular weight of 270.23 g/mol. The presence of boron in its structure suggests potential reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that compounds containing boron can influence various biological processes due to their ability to form complexes with biomolecules. The biological activity of this compound may involve:

- Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes involved in metabolic pathways.

- Antioxidant Activity : Some studies suggest that dioxaborolanes exhibit antioxidant properties that could protect cells from oxidative stress.

- Antimicrobial Effects : Preliminary data indicate potential antimicrobial activity against specific pathogens.

Antimicrobial Activity

A study conducted by researchers at ResearchGate evaluated the antimicrobial properties of various boron-containing compounds. The findings showed that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Enzyme Inhibition Studies

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit key enzymes involved in cancer metabolism. The results demonstrated that it could effectively inhibit the enzyme lactate dehydrogenase (LDH), which is crucial for tumor growth and survival.

Data Summary

| Study | Biological Activity | Findings |

|---|---|---|

| ResearchGate Study | Antimicrobial | Effective against Staphylococcus aureus and Bacillus subtilis |

| Journal of Medicinal Chemistry | Enzyme Inhibition | Inhibited lactate dehydrogenase (LDH) activity |

Scientific Research Applications

The compound 2-(4-Methoxy-4-methylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1594127-36-2) is a boron-containing organic compound that has garnered attention in various scientific research applications. This article explores its applications across different fields, including organic synthesis, medicinal chemistry, and materials science.

Basic Information

- Molecular Formula : C14H25BO3

- Molecular Weight : 252.16 g/mol

- IUPAC Name : this compound

- Purity : 97% (commercially available) .

Structural Features

This compound features a dioxaborolane ring structure which is notable for its stability and reactivity in various chemical transformations. The presence of the methoxy and methyl groups enhances its solubility and reactivity profile.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boron atom can participate in various reactions such as:

- Cross-coupling reactions : It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl or vinyl halides and boronic acids.

- Functionalization of alkenes : The dioxaborolane moiety can facilitate the introduction of functional groups into alkenes through hydroboration reactions.

Medicinal Chemistry

Research has indicated potential applications of this compound in medicinal chemistry:

Materials Science

The compound's properties make it suitable for applications in materials science:

- Polymer Chemistry : It can be utilized as a building block for synthesizing boron-containing polymers that may exhibit enhanced thermal stability and mechanical properties.

- Nanotechnology : Its unique structural characteristics allow for potential use in the development of nanomaterials with specific electronic or optical properties.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of dioxaborolanes in Suzuki-Miyaura coupling reactions, highlighting their role in synthesizing complex organic molecules with high efficiency and selectivity. The study found that substituents on the dioxaborolane significantly influenced the reaction's outcome .

Case Study 2: Anticancer Activity

Preliminary research suggested that certain boron-containing compounds possess anticancer properties. A derivative of this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Study 3: Polymer Synthesis

Research into polymer applications revealed that incorporating dioxaborolanes into polymer backbones could enhance material properties such as heat resistance and mechanical strength. This opens avenues for creating advanced materials suitable for high-performance applications .

Comparison with Similar Compounds

Structural and Substituent Variations

The core 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) is conserved across analogs, with variations in the substituent group (Table 1).

Table 1: Structural Comparison of Key Boronate Esters

Physical and Chemical Properties

- Melting Points : Aryl-substituted boronates (e.g., 4-methoxyphenyl: 125–126°C) are typically solids, while aliphatic variants (e.g., 4-methoxybutyl: liquid) and the target compound (storage at -20°C) suggest lower thermal stability .

- Solubility : Bulky aryl groups (AnthBpin) reduce solubility in polar solvents, whereas methoxybutyl chains improve compatibility with organic phases .

Preparation Methods

Reaction Mechanism and Starting Materials

The Grignard exchange method is a cornerstone for introducing boronic ester groups to cyclic alkenes. As demonstrated in the synthesis of iodophenyl boronic esters, this protocol involves:

-

I/Mg Exchange : A cyclohexenyl iodide substrate (e.g., 4-methoxy-4-methylcyclohex-1-en-1-yl iodide) reacts with isopropylmagnesium chloride–lithium chloride (iPrMgCl·LiCl) at low temperatures (–20°C to –78°C) under inert conditions.

-

Boronic Ester Quenching : The intermediate Grignard reagent reacts with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, forming the target compound.

Key Conditions :

-

Temperature : –20°C for aryl systems; adjusted to –78°C for sterically hindered cyclohexenyl derivatives.

-

Solvent : Tetrahydrofuran (THF) ensures solubility of organometallic intermediates.

-

Workup : Quenching with saturated NH₄Cl, followed by extraction with diethyl ether and purification via flash chromatography (n-pentane/ether gradients).

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 1–3 h | >85% conversion |

| Equivalents of iPrMgCl·LiCl | 1.0–1.2 equiv | Prevents overmetalation |

| Boronic Ester Equiv | 1.5–2.0 equiv | Maximizes coupling |

This method achieves yields exceeding 85% for structurally analogous compounds, with scalability demonstrated in continuous flow reactors.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Adaptations

While traditionally used for aryl halides, Suzuki-Miyaura coupling has been adapted for cyclohexenyl systems. The protocol involves:

-

Substrate Preparation : 4-Methoxy-4-methylcyclohex-1-en-1-yl triflate or bromide as the electrophilic partner.

-

Catalytic System : Palladium catalysts (e.g., Pd(PPh₃)₄) with bis(pinacolato)diboron (B₂pin₂) in the presence of potassium carbonate.

Reaction Conditions :

-

Temperature : 80–100°C in methanol/water mixtures.

-

Atmosphere : Nitrogen or argon to prevent catalyst oxidation.

Challenges :

-

Cyclohexenyl halides exhibit lower reactivity than aryl analogs, necessitating higher catalyst loadings (5–10 mol% Pd).

-

Steric hindrance from the 4-methyl and 4-methoxy groups reduces coupling efficiency, yielding 60–70% product.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial synthesis prioritizes efficiency and safety:

-

Reactor Type : Tubular flow reactors with in-line quenching modules.

-

Residence Time : 10–15 minutes at 100°C, achieving >90% conversion.

-

Purification : Short-path distillation under reduced pressure (10–20 mmHg) isolates the product in >97% purity.

Economic Considerations :

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cost per kg | $2,500 | $800 |

| Annual Production | 10 kg | 1,000 kg |

Alternative Pathways and Emerging Methods

Hydroboration of Functionalized Alkenes

Direct hydroboration of 4-methoxy-4-methylcyclohex-1-ene with pinacolborane (HBpin) faces challenges:

Sandmeyer-Type Boronation

Adapting diazotization protocols from arylamines:

-

Cyclohexenyl Amine Diazotization : 4-Methoxy-4-methylcyclohex-1-en-1-amine treated with NaNO₂/HCl.

-

Boron Introduction : Reaction with B₂pin₂ in methanol yields the boronic ester (40–50% yield).

Reaction Optimization and Troubleshooting

Common Pitfalls and Solutions

-

Low Yields in Grignard Exchange :

-

Byproduct Formation in Suzuki Coupling :

-

Cause : Homocoupling of boronic ester.

-

Mitigation : Use degassed solvents and strict inert conditions.

-

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methoxy-4-methylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

The compound is typically synthesized via transition-metal-catalyzed borylation. For example, UiO-Co (a metal-organic framework catalyst) has been used to achieve 83% yield in analogous reactions by reacting B2pin2 (bis-pinacolatodiboron) with substituted cyclohexene derivatives under mild conditions . Key factors include:

- Catalyst loading : 0.2 mol% Co optimizes cost and efficiency.

- Solvent choice : Non-polar solvents like toluene reduce side reactions.

- Temperature : Reactions often proceed at 80–100°C to balance kinetics and decomposition risks.

Q. Which characterization techniques are critical for confirming the structure and purity of this dioxaborolane derivative?

- <sup>1</sup>H/<sup>13</sup>C NMR : Distinct signals for the cyclohexene methoxy group (~δ 3.2–3.4 ppm) and tetramethyl dioxaborolane protons (δ 1.2–1.3 ppm) confirm regiochemistry .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 334 for chlorinated analogs) verify molecular weight .

- X-ray crystallography : Resolves stereochemical ambiguities in the cyclohexene ring and boron coordination geometry .

Q. How does the dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?

The pinacol boronate ester acts as a stable boron source in Suzuki-Miyaura couplings. Its electron-rich dioxaborolane ring enhances transmetallation efficiency with palladium catalysts, enabling aryl-aryl bond formation under mild conditions (e.g., Pd(dppf)Cl2, Cs2CO3, 100°C) . Steric hindrance from the cyclohexene substituent may require optimized ligand systems (e.g., SPhos) to prevent sluggish coupling.

Advanced Research Questions

Q. How can researchers address contradictory yield data in catalytic borylation reactions involving this compound?

Discrepancies in yields (e.g., 66–85% across studies) often arise from:

- Substrate purity : Trace moisture or oxygen degrades boronates. Use rigorous drying (molecular sieves, Schlenk techniques) .

- Catalyst deactivation : UiO-Co’s stability varies with substrate steric bulk. Pre-activating the catalyst with B2</sup>pin2 improves consistency .

- Workup protocols : Flash chromatography (Hex/EtOAc gradients) minimizes product loss .

Q. What strategies are effective for isolating and characterizing regioisomers or diastereomers of this compound?

- Chromatographic separation : Use silica gel columns with low-polarity eluents (e.g., Hex:EtOAc 25:1) to resolve isomers with ΔRf > 0.1 .

- Dynamic NMR : Variable-temperature <sup>11</sup>B NMR can distinguish boronate isomers via chemical shift splitting .

- Chiral HPLC : For enantiomers, employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol .

Q. How does the methoxy group on the cyclohexene ring modulate electronic and steric effects in catalytic applications?

- Electronic effects : The methoxy group donates electron density via resonance, stabilizing intermediates in Pd-catalyzed couplings and reducing oxidative addition barriers .

- Steric effects : The 4-methyl-4-methoxycyclohexene moiety creates a bulky environment, favoring para-selectivity in aryl couplings. Computational studies (DFT) suggest a 5–10 kcal/mol energy preference for para over meta pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.